molecular formula C19H27N7 B2789141 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine CAS No. 2415625-20-4

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine

Cat. No. B2789141
CAS RN: 2415625-20-4
M. Wt: 353.474
InChI Key: XMZNDOGIRGKZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine, also known as EPPTB, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying the mechanisms of certain biological processes. In

Mechanism of Action

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a key role in cell signaling. PKB is activated by phosphorylation in response to various stimuli, including growth factors and insulin. Once activated, PKB phosphorylates downstream targets, which regulate various cellular processes, including cell survival, growth, and metabolism. 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine inhibits PKB signaling by binding to the ATP-binding site of PKB, which prevents the activation of downstream targets.
Biochemical and Physiological Effects:
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has been shown to inhibit PKB signaling in vitro and in vivo, which has a number of biochemical and physiological effects. Inhibition of PKB signaling has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit glucose uptake in adipocytes (fat cells), and decrease insulin sensitivity in skeletal muscle cells. These effects suggest that 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has potential therapeutic applications in the treatment of cancer and metabolic diseases.

Advantages and Limitations for Lab Experiments

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has a number of advantages and limitations for lab experiments. One of the advantages of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine is its selectivity for PKB, which allows for the study of the specific role of PKB in various biological processes. However, one of the limitations of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine. One area of research is the development of more potent and selective inhibitors of PKB, which could have therapeutic applications in the treatment of cancer and metabolic diseases. Another area of research is the study of the role of PKB in other biological processes, such as inflammation and immune function. Additionally, the development of more soluble forms of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine could expand its use in experimental settings.

Synthesis Methods

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine involves a multistep process. The first step involves the reaction of 5-ethylpyrimidine-2,4-diamine with 1-bromo-3-chloropropane to form 4-(5-ethylpyrimidin-2-yl)piperazine. The second step involves the reaction of 4-(5-ethylpyrimidin-2-yl)piperazine with 2-methyl-6-chloropyrimidine to form 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-chloropyrimidine. The final step involves the reaction of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-chloropyrimidine with pyrrolidine to form 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine.

Scientific Research Applications

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has been used as a tool for studying the mechanisms of certain biological processes. One of the areas of research where 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has shown promise is in the study of protein kinase B (PKB) signaling pathways. PKB is a key regulator of cell survival, growth, and metabolism, and dysregulation of PKB signaling has been implicated in various diseases, including cancer and diabetes. 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has been shown to inhibit PKB signaling in vitro and in vivo, making it a potential tool for studying the role of PKB in disease.

properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-3-16-13-20-19(21-14-16)26-10-8-25(9-11-26)18-12-17(22-15(2)23-18)24-6-4-5-7-24/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNDOGIRGKZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.